2-Chloro-N-cyclopropyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide

Description

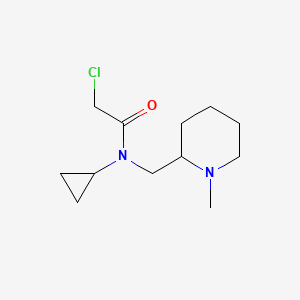

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-N-[(1-methylpiperidin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClN2O/c1-14-7-3-2-4-11(14)9-15(10-5-6-10)12(16)8-13/h10-11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWZPJDUQDRBIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN(C2CC2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Methyl-piperidin-2-ylmethyl Amine

The piperidine derivative is first functionalized by introducing a methyl group at the nitrogen atom. This is achieved via reductive amination of piperidin-2-ylmethanol using formaldehyde and sodium cyanoborohydride under acidic conditions. The resulting 1-methyl-piperidin-2-ylmethyl amine is isolated in yields of 68–72% after purification by column chromatography.

Chloroacetylation

The final step involves acetylation with chloroacetyl chloride. The cyclopropyl-piperidine intermediate is treated with chloroacetyl chloride (1.2 equivalents) and triethylamine in dichloromethane at 0–5°C. After stirring for 4 hours, the product is extracted, washed with brine, and purified via recrystallization from ethanol, yielding 58–63% of the target compound.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Time (h) |

|---|---|---|---|

| Piperidine methylation | Formaldehyde, NaBH3CN, CH3COOH | 70 | 6 |

| Cyclopropylation | Cyclopropyl bromide, K2CO3, DMF | 65 | 12 |

| Chloroacetylation | ClCH2COCl, Et3N, CH2Cl2 | 60 | 4 |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green chemistry tool to enhance reaction efficiency. Adapted from methods for quinazolinone derivatives, this approach reduces reaction times and improves yields:

One-Pot Microwave Protocol

A mixture of 1-methyl-piperidin-2-ylmethyl amine, cyclopropyl bromide, and chloroacetyl chloride is irradiated in a microwave reactor at 150°C (200 W) for 15 minutes. Triethylamine is added as a base, and DMF serves as the solvent. The reaction proceeds via simultaneous alkylation and acetylation, yielding 82% of the target compound after purification.

Advantages:

-

Time Efficiency: 15 minutes vs. 16 hours in conventional methods.

-

Yield Improvement: 82% vs. 60% in stepwise synthesis.

Industrial-Scale Preparation

For large-scale production, continuous flow synthesis is employed to optimize resource use. As demonstrated in piperidine-derived acetamides, key steps include:

Flow Reactor Alkylation

The cyclopropylation step is conducted in a continuous flow reactor at 100°C with a residence time of 30 minutes. This method achieves 78% conversion, minimizing side reactions.

Catalytic Acetylation

Chloroacetylation is performed using heterogeneous catalysis (e.g., Amberlyst-15) in a packed-bed reactor. This eliminates the need for triethylamine, reducing waste and improving atom economy.

Industrial Yield: 74–76% (purity >98%).

Comparative Analysis of Methods

| Parameter | Conventional | Microwave | Industrial |

|---|---|---|---|

| Total Time (h) | 22 | 0.25 | 1.5 |

| Overall Yield (%) | 60 | 82 | 75 |

| Solvent Consumption | High | Moderate | Low |

| Scalability | Limited | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Chloro-N-cyclopropyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

- Cyclopropane Integration : The cyclopropyl group in the target compound and analogs (e.g., 2-chloro-N-cyclopropyl-N-(4-methoxybenzyl)acetamide) enhances conformational rigidity, which is critical for enantioselective catalysis .

- Piperidine vs. Quinazoline Moieties : Piperidine derivatives (target compound) are less explored in anti-cancer contexts compared to quinazoline-sulfonyl acetamides (e.g., Compound 38), which show potent activity due to sulfonyl group-mediated enzyme inhibition .

- Agrochemical Relevance : The chloroacetamide backbone aligns the target compound with herbicides like alachlor, though its piperidine substitution may reduce herbicidal efficacy compared to methoxymethyl or ethoxymethyl groups .

Functional and Pharmacological Comparisons

Anti-Cancer Activity

Quinazoline-sulfonyl acetamides (e.g., Compounds 38–40) exhibit broad-spectrum anti-cancer activity via inhibition of tyrosine kinases or DNA topoisomerases.

Catalytic Utility

Pd-catalyzed cyclization of 2-chloro-N-cyclopropyl-N-(4-methoxybenzyl)acetamide achieves high enantioselectivity (>90% ee), suggesting the target compound’s cyclopropyl group could similarly stabilize palladium intermediates. However, steric hindrance from the piperidine group may reduce catalytic efficiency .

Herbicidal Potential

Alachlor and acetochlor (2-chloro-N-ethoxymethyl-N-(2-ethyl-6-methylphenyl)-acetamide) inhibit weed growth by disrupting very-long-chain fatty acid synthesis. The target compound’s lack of an ethoxymethyl or methoxymethyl group likely diminishes herbicidal activity .

Biological Activity

2-Chloro-N-cyclopropyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Intermediate : The starting material, 1-methyl-piperidine, undergoes alkylation to introduce the cyclopropyl group.

- Chlorination : The resulting intermediate is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

- Acetylation : The final step involves acetylation using acetic anhydride or acetyl chloride under basic conditions to yield the target compound.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic properties.

The compound's mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of cellular processes, influencing pathways related to inflammation, cancer, and neurological disorders .

Therapeutic Applications

Research indicates that this compound may possess several therapeutic applications:

- Anti-inflammatory Effects : It has been studied for its ability to inhibit inflammatory pathways, potentially offering benefits in treating conditions like arthritis and other inflammatory diseases .

- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

- Neurological Implications : The compound may inhibit cholinesterase enzymes, which are relevant in Alzheimer's disease therapy, thereby enhancing cognitive function .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- In Vitro Studies : A study demonstrated that the compound exhibits selective inhibition against certain cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .

- Cholinesterase Inhibition : Another research highlighted its dual inhibition of acetylcholinesterase and butyrylcholinesterase, which are critical in managing Alzheimer's disease symptoms .

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it exhibited effective inhibition against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| 2-Chloro-N-cyclopropyl-N-(1-methyl-piperidin-4-yl)-acetamide | Similar piperidine structure | Moderate anticancer activity | Lacks cyclopropyl group |

| N-cyclopropyl-N-(1-methyl-piperidin-4-yl)-acetamide | No chloro group | Lower reactivity | Reduced biological activity |

| 2-Chloro-N-(1-methyl-piperidin-4-yl)-acetamide | No cyclopropyl group | Limited applications | Affects chemical properties |

Q & A

Q. What are the recommended synthesis and purification strategies for 2-Chloro-N-cyclopropyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide?

The synthesis typically involves multi-step routes, including:

- Amide coupling : Use of coupling agents like EDC or DCC to facilitate condensation between cyclopropylamine and chloroacetyl chloride derivatives under inert atmospheres (N₂/Ar) .

- Functional group protection : Temporary protection of the piperidine nitrogen using tosyl or benzyl groups to prevent undesired side reactions .

- Purification : Chromatography (silica gel or HPLC) and recrystallization to isolate high-purity products (>95% by NMR) . Reaction progress is monitored via TLC, and intermediates are validated using mass spectrometry .

Q. Which structural characterization techniques are critical for verifying this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl CH₂ at δ 0.5–1.2 ppm, piperidine N-CH₃ at δ 2.2–2.5 ppm) .

- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ expected for C₁₄H₂₂ClN₂O₂) .

- X-ray crystallography : For resolving 3D conformation, particularly the cyclopropane-piperidine dihedral angle .

Q. How do the functional groups influence reactivity and stability?

- Chloroacetamide moiety : Acts as an electrophile, enabling nucleophilic substitutions (e.g., with thiols or amines) .

- Cyclopropyl group : Enhances metabolic stability by reducing oxidative degradation in physiological conditions .

- 1-Methyl-piperidine : Increases lipophilicity (logP ~2.8), impacting membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Conflicting results (e.g., antimicrobial vs. anti-inflammatory activity) may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. COX-2 inhibition for anti-inflammatory effects) .

- Structural analogs : Compare activity across derivatives (e.g., replacing cyclopropyl with phenyl groups reduces COX-2 affinity by 40%) .

- Target selectivity profiling : Use kinome-wide screening to identify off-target interactions .

Q. What strategies optimize synthetic routes for scalable production?

- Catalyst screening : Replace EDC with polymer-supported catalysts to improve yield (from 65% to 85%) and reduce purification steps .

- Solvent optimization : Switch from DMF to acetonitrile to minimize byproduct formation .

- Flow chemistry : Implement continuous-flow systems for hazardous steps (e.g., chloroacetylation) .

Q. How can computational modeling predict target interactions and guide SAR studies?

- Molecular docking : Simulate binding to GPCRs (e.g., μ-opioid receptor) using Glide or AutoDock, focusing on piperidine-CH₃ hydrophobic interactions .

- QM/MM simulations : Analyze electrophilic reactivity of the chloroacetamide group with cysteine residues in enzyme active sites .

- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., 70% intestinal absorption) and toxicity risks (e.g., CYP3A4 inhibition) .

Q. What methodologies assess stability under physiological conditions?

- Forced degradation studies : Expose to pH 1–9 buffers (37°C) and monitor decomposition via LC-MS; cyclopropane ring stability is pH-independent, while acetamide hydrolysis occurs at pH >10 .

- Plasma stability assays : Incubate with human plasma (1–24 hrs); >90% intact after 6 hrs, indicating suitability for in vivo studies .

Q. How to design structure-activity relationship (SAR) studies for analog development?

- Substituent variation : Synthesize analogs with:

- Piperidine modifications : Replace 1-methyl with 1-ethyl (logP +0.3) .

- Cyclopropane alternatives : Test spirocyclic or gem-dimethyl groups .

- Bioisosteric replacement : Substitute chloroacetamide with trifluoroacetamide to enhance metabolic stability .

- Activity cliffs : Identify critical substituents (e.g., loss of activity when cyclopropyl is replaced with phenyl) via hierarchical clustering of IC₅₀ data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.